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Dodecyltrimethylammonium-d25 (bromide)

Cat. No.: B12401185
M. Wt: 333.49 g/mol
InChI Key: XJWSAJYUBXQQDR-MMHLDRISSA-M
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Description

Significance of Isotopic Labeling in Chemical and Biophysical Investigations

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, a metabolic pathway, or a cell. wikipedia.orgcernobioscience.com The process involves replacing one or more atoms in a reactant with their isotopic counterparts. creative-proteomics.com These labeled molecules can then be detected using a variety of analytical methods, including mass spectrometry, which differentiates them by mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects their unique nuclear properties. wikipedia.org The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for studies that require long-term observation without the concerns associated with radioactivity. studysmarter.co.ukcernobioscience.com This approach allows for the site-specific investigation of molecular structures and dynamics, providing deep insights into reaction mechanisms and biological functions. fiveable.mecernobioscience.com

Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H), holds a special place in isotopic labeling for several reasons. One of the most significant advantages of using deuterium is its very low natural abundance, which is approximately 0.0115%. nih.gov This means that when a deuterated compound is introduced into a system, its signal can be easily detected above the negligible natural background, providing a clear and distinct marker. nih.govnih.gov

In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration is a powerful strategy for simplifying complex spectra. cernobioscience.com By replacing protons with deuterium, which has a different gyromagnetic ratio, the corresponding signals in the ¹H NMR spectrum disappear, reducing spectral overlap and allowing researchers to focus on the signals from specific, non-deuterated parts of a molecule or complex. wikipedia.org

Furthermore, deuteration is crucial for neutron scattering techniques. Hydrogen and deuterium scatter neutrons very differently, creating a significant contrast between them. Researchers can exploit this contrast to highlight specific components within a large molecular assembly, effectively making parts of a structure "visible" or "invisible" to the neutrons.

Surfactants are molecules that are widely used in everything from cosmetics and drug delivery to industrial processes. sine2020.eu They self-assemble into structures like micelles and bilayers, and studying these structures in complex mixtures can be challenging. Deuterated surfactants are specifically synthesized to overcome these challenges, particularly for analysis with neutron and muon-based techniques. sine2020.eu

By selectively deuterating parts of a surfactant molecule—for instance, its hydrophobic tail or its hydrophilic head—researchers can use neutron scattering to precisely determine the structure and organization of surfactant aggregates. This allows for detailed characterization of micelle size, shape, and how they interact with other molecules like polymers, proteins, or drugs within a formulation. sine2020.eu The synthesis of these specialized molecules can be complex, sometimes requiring multi-step processes to introduce the deuterium atoms at the desired positions. sine2020.eu

Overview of Dodecyltrimethylammonium (B156365) (bromide) as a Cationic Surfactant

Dodecyltrimethylammonium bromide, commonly abbreviated as DTAB, is a well-known quaternary ammonium (B1175870) compound that functions as a cationic (positively charged) surfactant. caymanchem.comwisdomlib.org It is widely utilized in various research and industrial applications, including as a stabilizer in microemulsions and for its ability to interact with negatively charged molecules like DNA. wisdomlib.orgaps.org In biochemical research, it is often employed for solubilizing proteins and peptides, extracting DNA, and lysing cell membranes to release intracellular components. sigmaaldrich.com

The key to DTAB's function is its amphiphilic structure. The molecule consists of two distinct parts: a positively charged "head" (the trimethylammonium group) that is hydrophilic (water-attracting) and a long, uncharged twelve-carbon "tail" (the dodecyl group) that is hydrophobic (water-repelling). aps.org

In aqueous solutions, these dual-natured molecules orient themselves to minimize the unfavorable interaction between their hydrophobic tails and water. At low concentrations, they tend to accumulate at surfaces, but above a specific concentration known as the critical micelle concentration (CMC), they spontaneously self-assemble into organized aggregates called micelles. aps.org In a micelle, the hydrophobic tails cluster together in a core, shielded from the water, while the hydrophilic heads form an outer shell that interacts favorably with the surrounding water. The CMC for DTAB in pure water is approximately 15.7 mM. caymanchem.com

Physicochemical Properties of Dodecyltrimethylammonium Bromide (DTAB)
PropertyValueReference
Formal NameN,N,N-trimethyl-1-dodecanaminium, monobromide caymanchem.com
Molecular FormulaC₁₅H₃₄N·Br caymanchem.com
CAS Number1119-94-4 caymanchem.com
TypeCationic Surfactant wisdomlib.org
Critical Micelle Concentration (in water)15.7 mM caymanchem.com

Dodecyltrimethylammonium-d25 (bromide), or DTAB-d25, is the deuterated variant of DTAB. The "-d25" designation signifies that the 25 hydrogen atoms on the dodecyl tail have been replaced by deuterium atoms. This specific labeling leaves the three methyl groups on the hydrophilic head group protonated (containing ¹H). This selective deuteration makes DTAB-d25 a highly specialized molecular tool for advanced research.

The primary purpose of synthesizing DTAB-d25 is for its use in sophisticated analytical techniques like Small-Angle Neutron Scattering (SANS) and NMR. The distinction of having a fully deuterated tail while retaining a protonated head group allows researchers to probe specific aspects of molecular self-assembly and interaction with unparalleled detail.

In SANS experiments, the large difference in neutron scattering length density between the deuterated tail and the protonated head, as well as between the tail and the solvent (which can be H₂O, D₂O, or a mixture), provides a powerful contrast mechanism. By using a technique called "contrast matching," where the solvent is prepared to have the same scattering properties as one part of the system (e.g., another dissolved polymer or protein), that part becomes effectively invisible to the neutrons. This allows researchers to isolate the scattering signal from the DTAB-d25 micelles alone, enabling precise determination of their shape, size, aggregation number, and internal structure.

In NMR studies, the replacement of the 25 protons on the tail with deuterium drastically simplifies the ¹H NMR spectrum. This eliminates the large, overlapping signals from the alkyl chain, allowing researchers to clearly observe the signals from the protonated head group or from other non-deuterated molecules that are interacting with the micelle. This facilitates detailed studies of the dynamics at the micelle-water interface and the specific binding sites of guest molecules.

Research Context of Dodecyltrimethylammonium-d25 (bromide)

Isotopic Purity and Localization of Deuteration

The defining characteristics of Dodecyltrimethylammonium-d25 (bromide) are the extent of its deuteration, known as isotopic purity, and the specific molecular positions at which deuterium atoms replace hydrogen. For commercially available Dodecyl-d25-trimethylammonium Bromide, the isotopic purity is typically specified at a high level, for instance, 98 atom % D. polymer-books.commirandareed.com This percentage indicates the mole fraction of deuterium present at the labeled sites.

Crucially, the localization of these deuterium atoms is not random. In the case of Dodecyltrimethylammonium-d25 (bromide), the deuterium labeling is targeted specifically to the long alkyl chain. polymer-books.commirandareed.com The chemical formula for this compound is explicitly given as CD₃(CD₂)₁₁N(CH₃)₃Br. polymer-books.commirandareed.com This notation confirms that all 25 deuterium atoms are situated on the twelve-carbon dodecyl tail, completely replacing the usual hydrogen atoms. The three methyl groups attached to the quaternary ammonium head group remain in their protonated (¹H) form.

This precise placement is critical for many experimental applications. For example, in neutron scattering studies of surfactant micelles, selectively deuterating the hydrophobic tail allows researchers to create a "contrast" between the tail and the protonated head groups or the surrounding solvent. This contrast-matching technique enables the detailed structural elucidation of the micellar core and the surfactant-solvent interface.

The verification of isotopic purity and the confirmation of deuteration localization are achieved through sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) is employed to confirm the mass shift corresponding to the incorporation of 25 deuterium atoms. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the deuterium placement. A ¹H NMR spectrum would show the absence of signals corresponding to the dodecyl chain and the presence of signals for the trimethylammonium head group, while a ²H (Deuterium) NMR spectrum would show signals corresponding to the deuterated tail.

The detailed specifications of a typical batch of Dodecyltrimethylammonium-d25 (bromide) are summarized in the table below.

PropertyValueSource(s)
Chemical Name Dodecyl-d25-trimethylammonium Bromide polymer-books.commirandareed.com
Chemical Formula CD₃(CD₂)₁₁N(CH₃)₃Br polymer-books.commirandareed.com
Isotopic Purity 98 atom % D polymer-books.commirandareed.com
Localization of Deuteration Dodecyl chain polymer-books.commirandareed.com
CAS Number 2309360-05-0 polymer-books.commirandareed.com

This high degree of isotopic purity and specific localization makes Dodecyltrimethylammonium-d25 (bromide) a powerful and precise tool for researchers investigating the behavior of surfactants and self-assembling systems at the molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H34BrN B12401185 Dodecyltrimethylammonium-d25 (bromide)

Properties

Molecular Formula

C15H34BrN

Molecular Weight

333.49 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azanium;bromide

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2;

InChI Key

XJWSAJYUBXQQDR-MMHLDRISSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Dodecyltrimethylammonium D25 Bromide

Approaches to Deuteration of Alkyl Chains

The core of synthesizing dodecyltrimethylammonium-d25 (bromide) lies in the effective deuteration of its long alkyl chain. Researchers employ several strategies to achieve this, ranging from direct exchange reactions to more complex multi-step syntheses.

Direct Deuterium (B1214612) Exchange Techniques

Direct hydrogen-deuterium exchange (H/D exchange) presents a potentially cost- and time-efficient method for deuteration. google.com These techniques involve exposing an organic compound to a deuterium source, often heavy water (D₂O), under conditions that promote the replacement of hydrogen atoms with deuterium. google.com Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate this exchange. mdpi.comnih.gov For instance, palladium-catalyzed H/D exchange reactions have been shown to achieve high levels of deuterium incorporation at specific positions under relatively mild conditions. nih.gov Another approach involves using deuteriobromic acid in deuterium oxide to facilitate the exchange of hydrogens in alkyl bromides. google.com

However, direct exchange methods can sometimes face challenges in achieving complete and specific deuteration, especially for long alkyl chains. This can lead to a mixture of partially deuterated products and may not be suitable for producing the highly specific dodecyltrimethylammonium-d25 isomer. nih.gov

Multi-Step Organic Synthesis Utilizing Deuterated Precursors

A more controlled and widely used approach involves a multi-step synthesis that builds the final molecule from smaller, pre-deuterated building blocks. researchgate.net This strategy offers greater precision in placing the deuterium labels.

The synthesis typically begins with a fully deuterated dodecanol (B89629) derivative, such as n-dodecanol-d25. This key intermediate can be prepared through various methods, including the reduction of a deuterated lauric acid or its ester. Commercially available n-dodecanol (D₂₅, 98%) serves as a crucial starting material for these syntheses. isotope.com This precursor ensures that the entire dodecyl chain is perdeuterated.

Once the deuterated dodecyl precursor is obtained, the next critical step is the quaternization of a tertiary amine. This reaction, known as the Menshutkin reaction, involves the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org In the synthesis of dodecyltrimethylammonium-d25 (bromide), this can be achieved in two primary ways:

Reaction of a deuterated dodecyl halide with a non-deuterated tertiary amine: The deuterated dodecanol-d25 can be converted to a deuterated dodecyl bromide. This deuterated alkyl halide is then reacted with trimethylamine (B31210) to yield dodecyltrimethylammonium-d25 (bromide).

Reaction of a non-deuterated dodecyl halide with a deuterated tertiary amine: Alternatively, a non-deuterated dodecyl halide can be reacted with a deuterated trimethylamine, such as trimethylamine-d9. However, to achieve the d25 labeling, the dodecyl chain itself must be deuterated.

The quaternization reaction is typically carried out in a polar solvent. wikipedia.org Continuous processes for the quaternization of tertiary amines with alkyl halides have also been developed, offering high product yields. google.com

Purification and Verification of Deuteration Extent

Following synthesis, purification of the dodecyltrimethylammonium-d25 (bromide) is essential to remove any unreacted starting materials, byproducts, or partially deuterated species. Common purification techniques for surfactants include recrystallization, dialysis, and column chromatography. researchgate.net For instance, recrystallization from a suitable solvent like ethanol (B145695) can effectively separate the desired product from impurities. researchgate.net

Verification of the extent and position of deuteration is a critical quality control step. This is typically achieved using analytical techniques such as:

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the incorporation of 25 deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR can confirm the presence and location of the deuterium atoms.

Scale-Up Considerations for Research Applications

Producing dodecyltrimethylammonium-d25 (bromide) in larger quantities for research demands careful consideration of the entire synthetic process. Key factors include:

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield at each step is crucial for an economical and sustainable process. researchgate.net

Process Safety: Handling of reagents and solvents, especially on a larger scale, requires appropriate safety protocols.

Purification Efficiency: The chosen purification method must be scalable to handle larger volumes while maintaining high purity. researchgate.net

Advanced Spectroscopic Characterization and Methodological Insights Enabled by Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The strategic use of Dodecyltrimethylammonium-d25 bromide, where the 25 protons of the dodecyl chain are replaced by deuterium (B1214612) atoms, significantly enhances the utility of both Deuterium (²H) and Proton (¹H) NMR spectroscopy.

²H NMR spectroscopy of specifically deuterated molecules like Dodecyltrimethylammonium-d25 bromide is a highly effective method for probing the dynamics and local order of the surfactant molecules within aggregated structures. The quadrupolar nature of the deuterium nucleus makes its NMR signal exquisitely sensitive to the local electronic environment and molecular motion.

In a micellar solution, the deuterated alkyl chains of Dodecyltrimethylammonium-d25 bromide experience anisotropic motion. This restricted motion results in a residual quadrupolar coupling that can be measured from the ²H NMR spectrum. The magnitude of this coupling provides a direct measure of the local order parameter (S_CD) for each C-D bond along the surfactant tail.

Order Parameter Gradient: A well-established finding is the presence of an "order parameter plateau" for the first 8-10 methylene (B1212753) groups (CD₂) of the dodecyl chain, indicating a relatively rigid, all-trans conformation in the micellar core. The order parameter then decreases progressively towards the terminal methyl group (CD₃), reflecting increasing motional freedom and a more disordered state near the center of the micelle.

Solubilization Locus: When a guest molecule is solubilized within the micelle, it can perturb the packing of the surfactant chains. By monitoring changes in the ²H quadrupolar splittings along the deuterated chain, the location of the solubilized molecule can be inferred. For instance, a molecule residing in the palisade layer will cause a greater perturbation of the S_CD values of the upper methylene groups, while a molecule in the deep core will primarily affect the terminal segments. This approach has been effectively used to determine the localization of various molecules within different types of micelles. nih.govresearchgate.net

Table 1: Representative ²H NMR Quadrupolar Splittings (Δν_Q) and Derived Order Parameters (S_CD) for Dodecyltrimethylammonium-d25 Bromide Micelles Before and After Solubilization of an Aromatic Guest Molecule.

Carbon PositionΔν_Q (kHz) - Pure MicelleS_CD - Pure MicelleΔν_Q (kHz) - With SolubilizateS_CD - With Solubilizate
C122.50.17721.80.172
C2-C8 (plateau)21.00.16519.50.153
C919.80.15618.10.142
C1017.50.13816.00.126
C1114.00.11012.90.101
C12 (terminal)4.10.0323.80.030

Note: Data are hypothetical but based on established principles of ²H NMR in surfactant systems. S_CD is calculated from Δν_Q and reflects the degree of orientational order.

²H NMR is also instrumental in monitoring changes in micellar shape and size, such as the sphere-to-rod transition, which can be induced by changes in concentration, temperature, or the addition of salts or other molecules. researchgate.net

Interaction with Polymers and Proteins: The binding of macromolecules, such as polyelectrolytes, to the surface of Dodecyltrimethylammonium-d25 bromide micelles can be monitored by changes in the dynamics of both the headgroup and the deuterated tail. acs.org ²H NMR can reveal how such interactions alter the motional freedom of the surfactant chains, providing insight into the nature of the composite structure.

The use of Dodecyltrimethylammonium-d25 bromide provides a "proton-silent" micellar framework, which is exceptionally advantageous for ¹H NMR studies of solubilized guest molecules or for examining the surfactant's own protonated headgroup without interference.

One of the most significant advantages of using a perdeuterated surfactant like Dodecyltrimethylammonium-d25 bromide is the elimination of its own large proton signals from the ¹H NMR spectrum. nih.gov In a typical ¹H NMR experiment of a micellar system containing a solubilized molecule, the signals from the surfactant's alkyl chain protons are often broad and overwhelmingly intense, obscuring the typically sharper and less concentrated signals of the guest molecule.

Unobstructed Observation: By using Dodecyltrimethylammonium-d25 bromide in a deuterated solvent like D₂O, the only significant proton signals arise from the surfactant's trimethylammonium headgroup and the solubilized guest molecule. This "proton-silent" background allows for the clear, unobstructed observation and analysis of the guest molecule's spectrum, enabling detailed structural and interaction studies that would otherwise be impossible. nih.gov This is particularly valuable in Diffusion-Ordered Spectroscopy (DOSY) experiments, where overlapping surfactant and analyte signals can complicate data analysis. nih.gov

When a guest molecule is solubilized within the micellar environment of Dodecyltrimethylammonium-d25 bromide, its proton chemical shifts can change significantly compared to its state in a bulk solvent. These chemical shift perturbations (CSPs) are a sensitive probe of the local environment and intermolecular interactions. nih.govresearchgate.net

Mapping Interaction Sites: The magnitude and direction of the CSPs for different protons on the guest molecule can provide detailed information about its orientation and depth of penetration within the micelle. For example, protons of an aromatic guest molecule that are in close proximity to the positively charged trimethylammonium headgroups will experience shifts due to electronic effects and can be identified. researchgate.net

NOE Studies: The use of Dodecyltrimethylammonium-d25 bromide greatly facilitates Nuclear Overhauser Effect (NOE) studies between a solubilized guest and the surfactant. In a 2D NOESY experiment, cross-peaks can be observed between the protons of the guest molecule and the protons of the surfactant's N(CH₃)₃ headgroup. The intensity of these NOEs is inversely proportional to the sixth power of the distance between the protons, providing precise, quantitative distance information to map the guest's location and orientation relative to the micelle's headgroup region. nih.gov

Table 2: Example of ¹H NMR Chemical Shift Perturbations (Δδ) for an Aromatic Solubilizate (e.g., Biphenyl) in Dodecyltrimethylammonium-d25 Bromide Micelles.

Biphenyl ProtonChemical Shift (δ) in D₂O (ppm)Chemical Shift (δ) in Micelle (ppm)Perturbation (Δδ) (ppm)Inferred Proximity
H2/H67.457.30-0.15Close to headgroup/interface
H3/H57.527.48-0.04Further from interface
H47.417.31-0.10Close to headgroup/interface

Note: Data are hypothetical, based on principles from studies on similar systems. acs.orgnih.gov A negative Δδ (upfield shift) is often observed for protons entering the more shielded, non-polar micellar environment.

Multidimensional NMR for Complex System Analysis

Multidimensional NMR spectroscopy, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful technique for elucidating the spatial proximity of atoms within a complex system. In the context of surfactant assemblies, it can provide detailed information about the structure of micelles, the location of solubilized molecules within the micelle, and the nature of surfactant-polymer or surfactant-drug interactions.

The use of deuterated surfactants like Dodecyltrimethylammonium-d25 (bromide) in these experiments offers a significant advantage. The replacement of protons with deuterons simplifies the ¹H NMR spectrum by removing the signals from the deuterated parts of the molecule. This spectral editing is invaluable in complex systems where signal overlap is a major challenge. For instance, when studying the interaction of a non-deuterated drug molecule with Dodecyltrimethylammonium-d25 (bromide) micelles, the ¹H NMR spectrum will be dominated by the signals of the drug. This allows for an unambiguous observation of intermolecular NOEs between the drug and the remaining protons on the surfactant headgroup, providing precise information about the drug's location and orientation within the micelle.

While specific studies detailing the use of Dodecyltrimethylammonium-d25 (bromide) in multidimensional NMR for complex system analysis are not abundant in publicly accessible literature, the principles are well-established. For example, NOESY experiments on mixed micellar systems containing a deuterated surfactant and a hydrogenated surfactant can reveal the extent of mixing and the arrangement of the two components within the micelle.

Table 1: Representative Applications of Multidimensional NMR with Deuterated Surfactants

System StudiedNMR TechniqueInformation Gained
Mixed Micelles (Deuterated & Hydrogenated Surfactants)2D NOESYInter-surfactant proximity, degree of mixing, and micellar morphology.
Surfactant-Drug Complexes (Deuterated Surfactant)2D NOESY, ROESYLocation and orientation of the drug within the micelle, specific binding sites.
Surfactant-Polymer Solutions (Deuterated Surfactant)2D NOESYIdentification of surfactant-polymer interaction sites, conformation of the polymer chain.

Solid-State NMR for Self-Assembled Structures

Solid-state NMR (ssNMR) is an indispensable tool for studying the structure and dynamics of non-crystalline, anisotropic, or large self-assembled systems, such as liquid crystals, bilayers, and vesicles, which are often formed by surfactants like Dodecyltrimethylammonium (B156365) bromide. When dealing with such large and ordered assemblies, the dipolar couplings between nuclei, which are averaged out in solution NMR, become a valuable source of structural information.

Deuterium (²H) ssNMR is particularly powerful for probing the dynamics and order of surfactant alkyl chains within these assemblies. The quadrupolar interaction of the deuterium nucleus is highly sensitive to the orientation and motional averaging of the C-D bond. By selectively deuterating the alkyl chain of the surfactant, as in Dodecyltrimethylammonium-d25 (bromide), one can obtain detailed information about the order parameter of each methylene segment along the chain. This provides a quantitative measure of the chain's conformational freedom and how it is affected by factors such as temperature, the presence of other molecules, or the phase of the self-assembled structure.

For instance, in a lamellar liquid crystalline phase, the ²H NMR spectrum of Dodecyltrimethylammonium-d25 (bromide) would exhibit a series of quadrupolar splittings. The magnitude of these splittings is directly proportional to the order parameter of the corresponding C-D bond, with larger splittings indicating a more restricted, ordered environment. This allows for the construction of an order parameter profile along the surfactant tail, revealing how the motional freedom increases from the headgroup towards the chain terminus.

While direct ssNMR studies on Dodecyltrimethylammonium-d25 (bromide) are not widely reported, the methodology has been extensively applied to other deuterated surfactants and lipids, demonstrating its utility in characterizing self-assembled structures.

Table 2: Information Derived from Deuterium Solid-State NMR of Deuterated Surfactants

Parameter MeasuredStructural/Dynamic Information
Quadrupolar Splitting (Δνq)C-D bond order parameter, conformational order of the alkyl chain.
Spin-Lattice Relaxation Time (T₁)Rate of molecular motions (e.g., trans-gauche isomerization, rotational diffusion).
Lineshape AnalysisPhase identification (e.g., lamellar, hexagonal), presence of multiple dynamic domains.

Small Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR)

SANS and NR are powerful scattering techniques that utilize the wave-like properties of neutrons to probe the structure of matter on the nanometer to micrometer scale. researchgate.netnih.govnih.gov These methods are particularly well-suited for studying soft matter systems like surfactant micelles, as the scattering contrast can be manipulated through isotopic substitution, most notably the replacement of hydrogen with deuterium.

Contrast Variation Techniques using Dodecyltrimethylammonium-d25 (bromide)

The core principle of contrast variation in neutron scattering relies on the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm). The scattering length density (SLD) of a molecule is the sum of the scattering lengths of its constituent atoms divided by its volume. By selectively deuterating components within a system, one can "match" their SLD to that of the solvent or other components, effectively making them invisible to neutrons. This allows for the isolation of the scattering signal from the component of interest.

Dodecyltrimethylammonium-d25 (bromide), with its fully deuterated alkyl chain, is an ideal candidate for such contrast variation studies. The deuteration significantly increases its SLD compared to its hydrogenated counterpart and to common solvents like water (H₂O) and heavy water (D₂O).

Differentiating Components in Mixed Micelles and Composites

In systems containing mixed micelles or composite materials, determining the spatial arrangement and distribution of the different components is crucial for understanding their properties. SANS with contrast variation using Dodecyltrimethylammonium-d25 (bromide) provides a direct way to achieve this.

A notable example is the study of mixed micelles formed by a cationic surfactant and another component, such as another surfactant or a polymer. By preparing a series of samples with varying ratios of hydrogenated and deuterated surfactant, while keeping the total surfactant concentration constant, one can systematically vary the average SLD of the micelles. When the micellar SLD matches that of the solvent, the scattering from the micelles is minimized, a condition known as the "match-out point." Any residual scattering at this point can be attributed to concentration or composition fluctuations within the micellar population.

For instance, in a study of mixed micelles of an anionic azo dye and DTAB, a mixture of d25-DTAB and a different deuterated DTAB (d34-DTAB) was used to match the SLD of the surfactant to that of the D₂O solvent. nih.gov This rendered the DTAB component "invisible" to the neutrons, allowing the scattering from the dye molecules within the micelles to be isolated and their location to be unambiguously determined. nih.gov

Table 3: Scattering Length Densities (SLD) of Relevant Compounds

CompoundFormulaSLD (10⁻⁶ Å⁻²)
Dodecyltrimethylammonium-d25 (bromide)C₁₅H₁₁D₂₅N⁺Br⁻~6.0 (calculated)
Dodecyltrimethylammonium (bromide)C₁₅H₃₆N⁺Br⁻~ -0.4 (calculated)
Water (H₂O)H₂O-0.56
Heavy Water (D₂O)D₂O6.38

Note: Calculated SLD values are approximate and can vary slightly based on molecular volume assumptions.

Structural Analysis of Aggregates and Interfacial Layers

Neutron Reflectometry (NR) is a surface-sensitive technique that is analogous to SANS but is used to probe the structure of thin films and interfaces. nih.govnih.gov By measuring the reflectivity of a neutron beam from a flat surface, one can obtain a profile of the SLD perpendicular to the interface, providing detailed information about the thickness, composition, and roughness of adsorbed layers.

The use of Dodecyltrimethylammonium-d25 (bromide) in NR studies of interfacial layers is highly advantageous for creating contrast. For example, when studying the adsorption of the surfactant from a solution onto a solid substrate or at the air-water interface, using the deuterated form significantly enhances the scattering contrast between the adsorbed layer and the bulk solution (especially if the solvent is H₂O or a mixture of H₂O and D₂O).

In a study of the interaction between DNA and dodecyl trimethylammonium bromide (C12TAB) at the air/water interface, neutron reflectometry was used to show that the surfactant and polymer adsorb together in a cooperative fashion. mdpi.com While this particular study did not use the d25 variant, the use of deuterated surfactants in such experiments is a common strategy to enhance the signal from the adsorbed layer. For instance, studying the adsorption of Dodecyltrimethylammonium-d25 (bromide) from a null-scattering water (a specific H₂O/D₂O mixture with an SLD of zero) onto a silicon substrate would allow for a very precise determination of the adsorbed layer's structure, as the background scattering from the solvent would be eliminated. Such studies can reveal the formation of monolayers, bilayers, or more complex structures at the interface. mdpi.com

Elucidating Micellar Aggregation Numbers and Shape

One of the fundamental properties of a surfactant solution is the aggregation number of the micelles, which is the average number of surfactant molecules per micelle. SANS is a powerful technique for determining not only the aggregation number but also the shape and size of the micelles.

By fitting the SANS data with appropriate models, one can extract key structural parameters. The choice of model depends on the expected shape of the micelles, which can range from spherical to ellipsoidal or cylindrical (rod-like). The analysis of SANS data from Dodecyltrimethylammonium-d25 (bromide) in D₂O provides excellent contrast, leading to high-quality data that allows for precise determination of these parameters.

The aggregation number (N_agg) can be determined from the forward scattering intensity (I(0)), which is proportional to the number density of micelles and the square of the scattering contrast and volume of a single micelle. By knowing the total surfactant concentration, one can calculate N_agg.

Studies on the non-deuterated form, DTAB, have shown that its micelles are typically small and spherical or slightly ellipsoidal, with aggregation numbers in the range of 30 to 60, depending on the concentration and presence of salt. nih.gov The addition of salt, for example, can screen the electrostatic repulsion between the charged headgroups, often leading to an increase in the aggregation number and a transition from spherical to rod-like micelles. The use of Dodecyltrimethylammonium-d25 (bromide) in such studies would allow for a more precise determination of these structural parameters due to the enhanced scattering contrast.

Table 4: Typical Micellar Parameters for Dodecyltrimethylammonium Bromide (DTAB) from Scattering Studies

ParameterTypical Value RangeMethod of Determination
Aggregation Number (N_agg)30 - 77SANS, Time-Resolved Fluorescence Quenching nih.gov
Micelle ShapeSpherical to EllipsoidalSANS researchgate.net
Hydrodynamic Radius (R_h)2 - 4 nmDynamic Light Scattering
Critical Micelle Concentration (CMC)~14-16 mMSurface Tension, Conductivity, Fluorescence

Mass Spectrometry (MS) for Purity and Mechanistic Studies

Mass spectrometry (MS) is a cornerstone analytical technique for determining the mass-to-charge ratio of ions, enabling precise molecular weight determination and structural elucidation. The use of isotopically labeled compounds, such as Dodecyltrimethylammonium-d25 (bromide), is a well-established strategy to enhance the power and accuracy of MS-based analyses. evitachem.comscience.gov

Dodecyltrimethylammonium-d25 (bromide) can serve as an ideal internal standard for the quantification of its non-deuterated counterpart, DTAB, in various matrices. evitachem.comujaen.es Because the deuterated and non-deuterated forms are chemically identical, they co-elute in chromatographic separations (like GC-MS or LC-MS) and exhibit the same ionization efficiency in the mass spectrometer's source. ujaen.es However, they are easily distinguished by their mass difference. By adding a known amount of Dodecyltrimethylammonium-d25 (bromide) to a sample, any loss of analyte during sample preparation or injection can be precisely corrected for, leading to highly accurate and reliable quantification. ujaen.esresearchgate.net This is critical for assessing the purity of DTAB formulations or for determining its concentration in complex mixtures. researchgate.netscience.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with extremely high precision. nih.govgeokniga.org This technique is the gold standard for tracer studies where the fate of a labeled molecule is followed through a biological or environmental system.

Dodecyltrimethylammonium-d25 (bromide) can be employed as a tracer to study the pharmacokinetics, environmental fate, or metabolic pathways of quaternary ammonium (B1175870) surfactants. For example, after administering the deuterated compound, samples can be collected over time and analyzed by IRMS. The instrument measures the ratio of deuterium to hydrogen (D/H ratio) in the sample. An increase in this ratio above the natural abundance level indicates the presence of the deuterated tracer or its byproducts. nih.gov

Table 2: Application of Dodecyltrimethylammonium-d25 (bromide) in IRMS Tracer Studies

Research AreaExperimental ApproachInformation Gained
Pharmacokinetics Administer D-d25-DTAB to a biological system; collect blood or tissue samples over time.Absorption, distribution, metabolism, and excretion rates of the surfactant.
Environmental Fate Introduce D-d25-DTAB into a microcosm (e.g., soil, water); analyze samples periodically.Biodegradation rates, pathways, and partitioning between environmental compartments.
Mechanism of Action Treat cells with D-d25-DTAB; isolate cellular components (membranes, proteins).Quantify the amount of surfactant bound to specific cellular targets.

By combining a separation technique like gas chromatography (GC) or liquid chromatography (LC) with IRMS, researchers can distinguish between the parent Dodecyltrimethylammonium-d25 (bromide) molecule and any deuterated metabolites, providing a complete picture of its transformation within the system. geokniga.org

Supramolecular Self Assembly and Nanostructure Formation in Complex Media

Micellization Behavior and Aggregate Dynamics

The self-assembly of surfactants into micelles is a fundamental phenomenon driven by the hydrophobic effect. In aqueous solutions, above a certain concentration, the surfactant monomers aggregate to form structures that sequester their hydrophobic tails from the water, while exposing their hydrophilic head groups to the solvent. This process is dynamic, with a constant exchange of monomers between the bulk solution and the micelles.

The Critical Micelle Concentration (CMC) is a key parameter that defines the onset of micelle formation. It is the concentration of surfactant at which the formation of micelles becomes significant. The CMC can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration. Common methods include surface tension, conductivity, and fluorescence spectroscopy.

The table below presents representative CMC values for non-deuterated Dodecyltrimethylammonium (B156365) bromide (DTAB) in various mixed solvent systems to illustrate the impact of solvent composition.

Co-solvent (Volume Fraction)Temperature (K)CMC (mM)
Methanol (B129727) (0.10)298.1516.2
Methanol (0.20)298.1517.8
Methanol (0.30)298.1520.1
Ethylene Glycol (10% w/w)298.1515.5
1,2-Propanediol (0.025 mole fraction)298.1515.1

This table presents data for the non-deuterated compound Dodecyltrimethylammonium bromide (DTAB) as a reference.

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m) provide a comprehensive understanding of the driving forces behind micelle formation. These parameters are related by the equation:

ΔG°m = ΔH°m - TΔS°m

A negative ΔG°m indicates a spontaneous micellization process. For most cationic surfactants like DTAB, micellization is primarily an entropy-driven process at room temperature. The large positive entropy change is attributed to the release of ordered water molecules from around the hydrophobic surfactant tails into the bulk solvent. The enthalpy of micellization is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and the specific interactions involved.

Deuteration of the alkyl chain in Dodecyltrimethylammonium-d25 (bromide) can subtly influence the thermodynamics of micellization. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small decrease in the molar volume of the deuterated surfactant. This may result in a slightly more favorable packing in the micelle core and a marginal change in the hydrophobic interactions, potentially making the enthalpy of micellization slightly more exothermic.

The following table provides thermodynamic parameters for the micellization of non-deuterated Dodecyltrimethylammonium bromide (DTAB) in aqueous solution at different temperatures. nih.gov

Temperature (K)ΔG°m (kJ/mol)ΔH°m (kJ/mol)TΔS°m (kJ/mol)
293.15-16.8-1.215.6
298.15-17.5-0.816.7
303.15-18.2-0.417.8

This table presents data for the non-deuterated compound Dodecyltrimethylammonium bromide (DTAB) as a reference.

The self-assembly of Dodecyltrimethylammonium-d25 (bromide) is significantly influenced by the composition of the solvent and the presence of additives.

Solvent Composition: The addition of organic co-solvents, such as alcohols, to an aqueous surfactant solution can have a profound effect on micellization. Short-chain alcohols can accumulate at the micelle-water interface, reducing the charge density of the head groups and lowering the CMC. However, at higher concentrations, they can increase the solubility of the surfactant monomers in the bulk solution, leading to an increase in the CMC. The specific effect depends on the nature and concentration of the co-solvent. For instance, in methanol-water mixtures, the CMC of DTAB generally increases with increasing methanol content, indicating a less favorable environment for micellization. rsc.org

Additives:

Electrolytes: The addition of an electrolyte, such as a simple salt (e.g., NaBr), to a solution of an ionic surfactant like Dodecyltrimethylammonium-d25 (bromide) typically leads to a decrease in the CMC. The added counter-ions screen the electrostatic repulsion between the charged head groups in the micelles, which promotes aggregation at lower surfactant concentrations.

Other Surfactants: The presence of other surfactants leads to the formation of mixed micelles, which is discussed in more detail in the following section.

Polymers: Interactions with polymers can lead to the formation of polymer-surfactant complexes. The nature of these interactions depends on the charge and hydrophobicity of both the polymer and the surfactant.

The deuteration of the surfactant is not expected to fundamentally alter these general trends, although the magnitude of the effects may be slightly different due to the subtle changes in hydrophobicity and intermolecular interactions.

Mixed Micelle and Vesicle Formation with Co-surfactants

The co-assembly of Dodecyltrimethylammonium-d25 (bromide) with other surfactants can lead to the formation of mixed micelles and vesicles with properties that are often superior to those of the individual components.

When two or more surfactants are mixed in solution, they can exhibit synergistic, antagonistic, or ideal behavior. Synergism occurs when the properties of the mixed system, such as a lower CMC, are more favorable than would be expected from a simple additive model. This is often the case when mixing surfactants with different head group charges (e.g., cationic and anionic) or with different tail structures.

The mixing of two cationic surfactants with identical tails but slightly different head groups, such as Dodecyltrimethylammonium bromide and Dodecylethyldimethylammonium bromide, has been shown to result in a small but detectable negative deviation from ideality, indicating a slight synergistic interaction. researchgate.net More significant synergistic effects are observed when mixing cationic surfactants like DTAB with anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS). nih.govnih.gov The strong electrostatic attraction between the oppositely charged head groups leads to a significant reduction in the CMC and the formation of more stable mixed micelles.

The extent of synergism can be quantified using various theoretical models, such as the regular solution theory developed by Rubingh. This model introduces an interaction parameter (β) to describe the deviation from ideal mixing. A negative value of β indicates synergistic interactions, while a positive value suggests antagonistic interactions.

The structure of mixed aggregates can be characterized using a variety of experimental techniques, including small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and nuclear magnetic resonance (NMR) spectroscopy.

SANS is a particularly powerful technique for studying the structure of multicomponent systems, especially when combined with contrast variation methods. By selectively deuterating one or more components of the system, it is possible to make them "invisible" to neutrons, allowing for the direct observation of the other components. For instance, in a study of mixed micelles formed by DTAB and an anionic dye, tail-deuterated Dodecyltrimethylammonium-d25 (bromide) (d25-DTAB) and fully deuterated DTAB (d34-DTAB) were used to match the scattering length density of the surfactant to that of the D₂O solvent. nih.govnih.govresearchgate.net This allowed for the unambiguous localization of the dye within the mixed micelle, revealing that the dye interacts with the positively charged head groups and the upper portion of the alkyl chains. nih.govnih.govresearchgate.net This approach demonstrates the critical role that deuterated surfactants like Dodecyltrimethylammonium-d25 (bromide) play in elucidating the detailed structure of complex self-assembled systems.

The morphology of the mixed aggregates can vary from spherical or ellipsoidal micelles to more complex structures like wormlike micelles, vesicles, or lamellar phases, depending on the composition of the mixture, the concentration, and other experimental conditions. nih.gov

Liquid Crystalline Phases and Mesophase Behavior

The formation of liquid crystalline phases, or mesophases, by surfactants like Dodecyltrimethylammonium-d25 bromide is a result of the amphiphilic nature of the molecule. The hydrophobic dodecyl chain and the hydrophilic trimethylammonium headgroup drive the self-assembly into ordered yet fluid structures in solution. The type of phase formed depends on factors such as concentration, temperature, and the presence of co-solutes or salts.

Formation and Structural Characterization of Hexagonal and Lamellar Phases

Based on the behavior of similar surfactants, Dodecyltrimethylammonium-d25 bromide is expected to form hexagonal (H₁) and lamellar (Lα) liquid crystalline phases.

Hexagonal Phase (H₁): At lower surfactant concentrations (but above the critical micelle concentration), the molecules typically assemble into cylindrical micelles. As the concentration increases, these cylindrical micelles can pack into a two-dimensional hexagonal lattice, forming the H₁ phase. In this arrangement, the hydrophilic headgroups form the surface of the cylinders, enclosing the hydrophobic dodecyl chains, and these cylinders are surrounded by the continuous solvent phase. The structure of this phase is typically characterized by Small-Angle X-ray Scattering (SAXS), which would show Bragg diffraction peaks with scattering vector (q) ratios of 1, √3, 2, √7, etc., characteristic of a 2D hexagonal lattice.

Lamellar Phase (Lα): At higher surfactant concentrations, the system often transitions to a lamellar phase. This phase consists of bilayers of surfactant molecules separated by layers of the solvent. The hydrophobic dodecyl chains form the interior of the bilayers, minimizing contact with the polar solvent, while the hydrophilic headgroups are located at the bilayer-solvent interface. SAXS is also the primary technique for identifying the lamellar phase, which is characterized by a series of equally spaced diffraction peaks with q-ratios of 1, 2, 3, etc., corresponding to the repeating lamellar spacing.

Deuterium (B1214612) NMR (²H NMR) of Dodecyltrimethylammonium-d25 bromide in these phases would provide detailed information on the order and dynamics of the deuterated dodecyl chains. In an anisotropic environment like a liquid crystal, the deuterium nuclei give rise to quadrupolar splittings in the NMR spectrum. The magnitude of this splitting is related to the average orientation of the C-D bonds with respect to the director of the liquid crystal, thus providing a measure of the segmental order parameter along the alkyl chain.

Table 1: Expected Structural Parameters for Liquid Crystalline Phases of Dodecyltrimethylammonium-d25 Bromide (Hypothetical)

PhaseTypical Concentration RangeExpected SAXS Peak Ratios (q/q₀)Information from ²H NMR
Hexagonal (H₁) Intermediate1, √3, 2, √7, ...Provides information on the motional averaging of the alkyl chains within the cylindrical micelles.
Lamellar (Lα) High1, 2, 3, 4, ...Yields segmental order parameters (S_CD) for each position along the deuterated dodecyl chain, indicating the degree of conformational order within the bilayers.

This table is hypothetical and based on the known behavior of similar non-deuterated surfactants. Specific experimental data for Dodecyltrimethylammonium-d25 bromide is not available.

Orientational Properties and Magnetic Field Alignment

The liquid crystalline phases of surfactants can often be aligned by external forces, such as shear flow or strong magnetic fields. The ability to align a sample is highly advantageous for structural studies, particularly using techniques like NMR.

For Dodecyltrimethylammonium-d25 bromide, the alignment in a magnetic field would depend on the collective magnetic susceptibility anisotropy (Δχ) of the mesophase.

Lamellar Phases: Lamellar phases formed by surfactants often align in a magnetic field. The direction of alignment (with the director parallel or perpendicular to the magnetic field) depends on the sign of Δχ. This alignment results in a uniform orientation of the bilayers throughout the sample.

Hexagonal Phases: Hexagonal phases can also be aligned in a strong magnetic field, leading to a macroscopic sample where the cylindrical micelles are oriented along a common axis.

For aligned samples of Dodecyltrimethylammonium-d25 bromide, ²H NMR spectroscopy would yield well-resolved spectra from which detailed information about the average orientation and order of the deuterated chains can be extracted. For instance, in an aligned lamellar phase, the quadrupolar splitting would depend on the angle between the director of the liquid crystal and the magnetic field.

Interactions in Model Systems and Interfacial Phenomena

Interactions with Polyelectrolytes and Charged Surfaces

The interaction between cationic surfactants like DTAB and oppositely charged polyelectrolytes is a subject of extensive study. These interactions are governed by a balance of electrostatic and hydrophobic forces, leading to the formation of complex aggregates. aps.org

The association of DTAB with polyelectrolytes begins at very low surfactant concentrations. The primary driving force for this initial binding is the electrostatic attraction between the cationic head of the surfactant and the negatively charged sites on the polymer chain. aps.org As more surfactant molecules bind, hydrophobic interactions between the dodecyl tails become dominant, leading to a cooperative binding process. aps.org

Studies involving systems like a comb ethyl cellulose-g-sodium polyacrylate (EC-g-SPA) and DTAB have identified a critical aggregate concentration (CAC) where complex formation becomes significant. nih.gov For the EC-g-SPA/C12TAB system, this was found to be 0.8 mM. nih.gov Similarly, research on the interaction between DTAB and sodium poly(styrenesulfonate) (PSS) at an oil/water interface demonstrates strong synergistic co-adsorption. nih.gov The binding of DTAB to hydrophobically modified poly(maleic acid-co-alkyl vinyl ether)s is also noted to be strong and noncooperative, which is thought to be a result of the formation of microdomains by the polyelectrolytes. researchgate.net In the case of DNA, another polyelectrolyte, DTAB binding is initially mediated by electrostatic attraction, which is then followed by strong hydrophobic interactions between the tails of the bound surfactant molecules. aps.org

The nature of the interaction can also be influenced by factors such as pH. For instance, in the sodium poly(acrylic acid)-DTAB system, the adsorption behavior changes significantly with pH. At a lower pH of 4.2, a mixed polymer-surfactant monolayer forms, while at a higher pH of 9.2, where the polyelectrolyte is more charged, a more complex layered structure can form at the interface at higher surfactant concentrations. nih.gov

The interaction between DTAB and polyelectrolytes directly influences the properties of the resulting materials. In the EC-g-SPA/C12TAB system, the hydrodynamic diameter of the formed complexes changes with surfactant concentration. Below the CAC, the diameter decreases as surfactant concentration increases; above the CAC, it initially increases slightly before sharply decreasing. nih.gov

For the polyelectrolyte DNA, these interactions can lead to significant changes in its mechanical properties and conformation. At low concentrations, the binding of individual DTAB molecules leads to an increase in the persistence length of the DNA. aps.org However, as the concentration increases and hydrophobic interactions promote surfactant aggregation along the DNA chain, the persistence length decreases, and eventually, the DNA molecule undergoes compaction. aps.org This compaction is dependent not only on the surfactant concentration but also on the conformation of the biopolymer in solution. aps.org

Probing Interactions with Biomimetic Membranes and Lipids

Biomimetic membranes are synthetic systems designed to mimic natural cell membranes, providing a platform to study the interactions of molecules like surfactants with lipid bilayers. nih.govyoutube.comdtu.dkaquaporin.comresearchgate.net

Detergents are essential for the study of membrane proteins. nih.gov They work by extracting proteins from their native lipid bilayer environment and encapsulating them in detergent micelles, forming water-soluble protein-detergent complexes. sigmaaldrich.cnnih.gov This process, known as solubilization, is a critical first step for the purification and characterization of membrane proteins. sigmaaldrich.cnresearchgate.net The concentration of the detergent must be above its critical micelle concentration (CMC) to form the micelles necessary for solubilization. peakproteins.com

The choice of detergent is crucial, as an inappropriate one can disrupt the protein's native structure or its interactions with partner proteins. nih.gov While various detergents are used, one study investigating nanoparticle-lipid membrane interactions found that the single-chain cationic surfactant dodecyltrimethylammonium (B156365) bromide (DTAB) did not facilitate interaction with a model lipid membrane, in contrast to other cationic surfactants like cetyltrimethylammonium bromide (CTAB). nih.gov

Table 1: Critical Micelle Concentration (CMC) of Selected Detergents This table includes common detergents used in membrane protein research for context, as direct solubilization data for DTAB is less common.

Detergent Abbreviation CMC (mM) Reference
Dodecyltrimethylammonium bromide DTAB 15.7 (in water) aps.org
n-Dodecyl-β-D-maltopyranoside DDM 0.15 peakproteins.com
n-Octyl-β-D-glucopyranoside OG ~20 peakproteins.com
n-Undecyl-β-D-maltopyranoside UDM 0.59 mdpi.com

Surfactants can cause significant structural changes in model lipid bilayers. nih.gov Studies on the effects of dodecyltrimethylammonium halides, including DTAB, on phosphatidylcholine bilayers have shown that these surfactants alter the interaction of phenyltin compounds with the model membranes. nih.gov Specifically, DTAB was found to prevent structural changes induced by certain phenyltin compounds, such as interdigitated phase formation. nih.gov The interaction of surfactants with lipid bilayers can lead to disruptions, such as the formation of holes or voids within the membrane, by destabilizing local lipid packing. mdpi.com

Interfacial Tension and Adsorption at Liquid-Air/Liquid-Liquid Interfaces

As an amphiphilic molecule, DTAB preferentially adsorbs at interfaces, such as the boundary between liquid and air or between two immiscible liquids like oil and water. rutgers.edu This adsorption lowers the interfacial tension.

At the air-water interface, DTAB exhibits strong synergistic adsorption when mixed with an oppositely charged surfactant, sodium dodecyl sulfate (B86663) (SDS). acs.orgnih.gov Even at bulk concentrations far below the CMC of either surfactant individually, a nearly complete surfactant layer can form at the interface when both are present. acs.orgnih.gov This enhanced adsorption is driven by the favorable Coulombic interaction between the oppositely charged headgroups of the DTA+ and DS- ions. acs.orgnih.gov

In oil-water systems, DTAB has been studied for its potential in enhanced oil recovery by reducing the interfacial tension (IFT) between oil and water. One study using a crude oil sample from a fractured carbonate reservoir found that DTAB at a concentration of 0.8 wt% reduced the IFT to 1.23 mN/m. researchgate.net

Table 2: Interfacial Properties of Dodecyltrimethylammonium Bromide (DTAB)

System Property Finding Reference
DTAB in Water Critical Micelle Concentration (CMC) 15.7 mM aps.org
DTAB in PBS Critical Micelle Concentration (CMC) 8.1 mM aps.org
DTAB/SDS Mixture in Water Surface Adsorption Strong cooperative effect acs.orgnih.gov
DTAB in Oil-Water System Interfacial Tension (IFT) Reduced to 1.23 mN/m at 0.8 wt% researchgate.net

Applications in Advanced Materials Research and Catalysis

Template-Directed Synthesis of Nanomaterials

In the fabrication of nanomaterials, surfactants are widely used as structure-directing agents or templates. They self-assemble into micelles, which act as scaffolds around which inorganic or organic precursors can polymerize. The subsequent removal of the surfactant template leaves behind a material with a porous structure. Dodecyltrimethylammonium-d25 (bromide) is employed in this context primarily for analytical purposes, helping researchers to understand the templating mechanism in detail.

The synthesis of mesoporous materials, such as silica (B1680970) or carbon aerogels, often relies on a cooperative self-assembly process involving surfactant micelles and inorganic precursors (e.g., silicate (B1173343) species). sigmaaldrich.comdiva-portal.org Cationic surfactants like DTAB form micelles that direct the condensation of negatively charged inorganic oligomers, leading to ordered mesostructures. diva-portal.orgosti.gov The use of Dodecyltrimethylammonium-d25 (bromide) in conjunction with techniques like Small-Angle Neutron Scattering (SANS) allows for the in-situ characterization of the size, shape, and arrangement of these micelles during the formation of the material. dntb.gov.uaresearchgate.net This is because the deuterium (B1214612) on the surfactant provides a strong scattering contrast against the hydrogen-containing solvent and silica precursors, making the template structure "visible" to neutrons. nih.gov This detailed structural information is critical for creating materials with tailored porosity and for developing new synthesis routes for complex hybrid composites. proquest.com

The morphology and pore structure of the final material are directly influenced by the properties of the surfactant template. diva-portal.orgosti.gov Factors such as surfactant concentration, alkyl chain length, and the nature of the headgroup determine the shape and size of the micelles (e.g., spherical, cylindrical), which in turn dictates the final pore geometry of the material. diva-portal.orgresearchgate.net For instance, studies with the non-deuterated DTAB have shown that varying its concentration can alter the size of synthesized gold nanoparticles. nih.gov

The use of Dodecyltrimethylammonium-d25 (bromide) enables researchers to precisely model how these parameters affect the template structure. Neutron scattering studies can reveal subtle changes in micellar shape and inter-micellar spacing that are crucial for controlling the pore size and connectivity of the resulting nanomaterial. researchgate.netresearchgate.net This understanding is essential for designing materials with specific properties, for example, controlling the pore size of mesoporous silica which can range from 36 to 84 Å depending on the synthesis conditions and surfactant used. nih.gov

Surface Modification and Adsorption Studies

Dodecyltrimethylammonium-d25 (bromide) is a valuable probe for studying the modification of surfaces and the adsorption of surfactants onto various substrates. The deuterium labeling is key to differentiating the adsorbed surfactant molecules from other hydrogen-containing species in the system.

The non-deuterated form, DTAB, has been used to modify the surface of inorganic materials like titanium dioxide (TiO2) to enhance their properties for specific applications, such as the removal of pollutants from water. nih.govresearchgate.net When TiO2 is embellished with DTAB, the resulting composite (DTAB/TiO2) shows an improved adsorption capacity for substances like uranium (U(VI)). nih.gov The modified material consists of spherical nanoparticles with a rough surface and a high specific surface area. nih.govresearchgate.net

The role of Dodecyltrimethylammonium-d25 (bromide) in such studies would be to provide a detailed picture of the adsorbed layer. Techniques like neutron reflectometry can leverage the H/D contrast to determine the thickness, density, and orientation of the deuterated surfactant molecules on the TiO2 surface, which is crucial for understanding the mechanism of enhanced adsorption. nih.govresearchgate.net

Table 1: Adsorption Characteristics of DTAB-Modified Titanium Dioxide for Uranium (U(VI))

ParameterValueReference
AdsorbentDTAB/TiO2 nih.govresearchgate.net
Specific Surface Area144.0 m²/g nih.gov
Adsorption ModelLangmuir nih.govresearchgate.net
Maximum Adsorption Capacity108.4 mg/g nih.govresearchgate.net
Equilibrium Time240 min nih.gov
Optimal pH6.0 researchgate.net
Process TypeMonolayer, Endothermic nih.govresearchgate.net

The interaction of surfactants with complex organic matrices like lignite (B1179625) (a type of soft brown coal) is important for various industrial processes. Studies using the non-deuterated DTAB have shown that it adsorbs on both the outer surface and within the pores of lignite. nih.gov This adsorption leads to a reduction in the specific surface area and pore volume of the lignite, which in turn hinders the movement and absorption of water molecules within the coal's porous structure. nih.gov

By using Dodecyltrimethylammonium-d25 (bromide), researchers can employ neutron scattering techniques to investigate the exact location and conformation of the surfactant molecules within the intricate pore network of lignite. researchgate.netnih.gov This information is vital for optimizing processes like coal slurry transport or dewatering.

Table 2: Effect of DTAB Adsorption on Lignite Pore Structure

SampleSpecific Surface Area (m²/g)Pore Volume (cm³/g)Reference
Raw Lignite3.5180.019 nih.gov
Lignite after DTAB Adsorption2.1150.015 nih.gov

Role in Reaction Kinetics and Mechanistic Elucidation

In chemical reactions, surfactants can act as catalysts or inhibitors by creating a micellar microenvironment that alters reaction rates and pathways. orientjchem.orgresearchgate.net The deuterated nature of Dodecyltrimethylammonium-d25 (bromide) makes it an exceptional tool for probing the mechanisms of these micellar effects. medchemexpress.com

The formation of micelles by surfactants like DTAB can concentrate reactants, leading to an acceleration of the reaction rate. researchgate.netlookchem.com The study of reaction kinetics in the presence of DTAB helps in understanding these catalytic effects. For example, the rate of certain reactions shows a first-order dependence on the concentration of the surfactant. researchgate.net

Utilizing Dodecyltrimethylammonium-d25 (bromide) allows for the application of sophisticated analytical methods to unravel reaction mechanisms. Isotopic labeling enables the use of techniques like 2D NOESY NMR to confirm the association of reactants with the deuterated surfactant micelles. researchgate.net Furthermore, inelastic neutron scattering (INS) can be used to study the dynamics of the system, providing insights into how the surfactant influences the transition state of a reaction. aps.org The selective deuteration of molecules is a well-established strategy for mechanistic studies, often involving photoredox or metal-catalyzed hydrogen isotope exchange processes to understand reaction pathways. nih.govrsc.org

Computational and Theoretical Studies on Dodecyltrimethylammonium D25 Bromide Systems

Molecular Dynamics (MD) Simulations of Aggregation and Interactions

Molecular dynamics simulations serve as a "computational microscope," allowing researchers to observe the time-evolution of molecular systems. These simulations have been instrumental in characterizing the aggregation and interfacial behavior of dodecyltrimethylammonium (B156365) surfactants. By numerically solving the classical equations of motion for a system of atoms and molecules, MD provides detailed information on structure, dynamics, and interactions that can be difficult to obtain experimentally.

MD simulations of DTAB in aqueous solutions have successfully modeled the spontaneous self-assembly of monomers into micelles above the critical micelle concentration (CMC). These simulations reveal that DTAB micelles are typically spheroidal, featuring a hydrophobic core composed of the dodecyl tails and a hydrophilic corona of trimethylammonium headgroups. strath.ac.uk The simulations show water molecules solvating the headgroups and counterions, penetrating the micelle only up to the atom connecting the headgroup to the aliphatic tail. strath.ac.uk

The dynamics of the system are also captured, including the exchange of monomers between the bulk solution and the micelle, as well as collisions and potential fusion between aggregates. strath.ac.uk Key structural and dynamic parameters can be extracted from these simulations and compared with experimental data.

Table 1: Representative Parameters from MD Simulations of DTAB Micelles
ParameterDescriptionTypical Finding from SimulationReference
Aggregation Number (N)The average number of surfactant molecules in a single micelle.In reasonable agreement with experimental values. strath.ac.uk
Micelle ShapeThe overall geometry of the aggregate (e.g., spherical, spheroidal, rod-like).Spheroidal, with a hydrophobic core and hydrophilic corona. strath.ac.uk
Area per HeadgroupThe average surface area occupied by each surfactant headgroup at the micelle-water interface.Consistent with experimental measurements. strath.ac.uk
Degree of Counterion DissociationThe fraction of counterions (Br-) not bound to the micellar surface.Simulations can estimate the formation of a Stern layer of bound counterions. strath.ac.uk

MD simulations are also employed to study the behavior of dodecyltrimethylammonium surfactants at various interfaces, such as the air-water or solid-water interface. At the air/water interface, simulations show that DTAB molecules form a monolayer with their hydrophobic tails oriented towards the air and their hydrophilic headgroups solvated in the water phase. researchgate.net In the presence of other molecules, the ordering and compactness of this monolayer can be significantly affected. researchgate.net

Studies on solid surfaces like mica demonstrate that adsorption can occur via an ion-exchange mechanism, where the cationic surfactant heads replace existing cations (like K+) on the surface. rsc.org Simulations show that at sufficient concentrations, the adsorbed surfactants can form well-ordered bilayer structures. rsc.org In more complex systems, such as the pores of lignite (B1179625), MD simulations suggest that DTAB molecules can penetrate the pores, attracted by polar functional groups, which in turn affects the arrangement and mobility of water molecules within the confined space. nih.govnih.gov

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are essential for understanding phenomena that depend on the electronic structure and quantum nature of atoms and molecules, such as isotopic effects. The primary difference between Dodecyltrimethylammonium-d25 (bromide) and its non-deuterated counterpart is the mass of the nuclei in the alkyl chain (deuterium vs. hydrogen). While this mass difference has a negligible effect on the electronic structure under the Born-Oppenheimer approximation, it significantly impacts properties related to nuclear motion, particularly molecular vibrations. stackexchange.com

Quantum calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of both the deuterated and non-deuterated molecules. The substitution of hydrogen with the heavier deuterium (B1214612) atom leads to lower vibrational frequencies. This, in turn, lowers the molecule's zero-point vibrational energy (ZPVE). Differences in ZPVE between reactants and transition states are a primary cause of kinetic isotope effects (KIEs), where the deuterated compound may react at a different rate than the non-deuterated one.

Although specific quantum chemical studies on Dodecyltrimethylammonium-d25 (bromide) are not prominent in the literature, the methodology is well-established. Such calculations would involve:

Optimizing the molecular geometry of the surfactant. stackexchange.com

Calculating the harmonic vibrational frequencies for both the d25 and d0 isotopologues.

Determining the ZPVE for each species.

Using the resulting energy differences to predict isotopic effects on reaction equilibria or to parameterize force fields for more accurate MD simulations.

Multicomponent ab initio methods can also be used to directly calculate the geometric and chemical shift differences induced by H/D isotopic substitution without relying on perturbation theory. nih.gov

Thermodynamic Modeling of Self-Assembly Processes

Thermodynamic models are crucial for interpreting experimental data on surfactant self-assembly and predicting their behavior under various conditions. These models provide a quantitative framework for understanding the energetic contributions that drive micellization.

In systems containing more than one type of surfactant, the Regular Solution Theory (RST), first developed by Rubingh, is widely used to describe the interactions within the mixed micelles. researchgate.netnih.gov This theory treats the micelle as a separate phase and quantifies the deviation from ideal mixing through an interaction parameter, β. A negative β value indicates synergistic interactions between the surfactants, meaning the mixture forms micelles more readily (at a lower CMC) than either component alone. A positive value implies antagonism, while a value of zero corresponds to ideal mixing.

RST has been applied to aqueous mixtures containing DTAB and other surfactants, including cationic, anionic, and non-ionic types. researchgate.netconicet.gov.ar By measuring the CMC of various mixtures, the interaction parameter can be determined, providing insight into the molecular interactions within the micelle. nih.gov

Table 2: Application of Regular Solution Theory to Mixed Surfactant Systems
Mixed System ComponentInteraction Parameter (β)ImplicationReference
Dodecylethyldimethylammonium bromideSlightly negativeSmall synergistic interaction due to minor difference in headgroup structure. researchgate.net
Triton X-100 (non-ionic)Varies with compositionComplex interactions, can be near-ideal in certain molar fraction ranges. conicet.gov.ar
Sodium Dodecylsulfate (anionic)Strongly negativeStrong synergism due to electrostatic attraction between opposite headgroup charges. nih.gov

The self-assembly of surfactants is a thermodynamically driven process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The thermodynamics of micellization for DTAB have been studied by measuring the CMC at different temperatures and in different solvent systems. sciencejournal.reresearchgate.net

Using a phase separation model, the standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC. The enthalpy of micellization (ΔH°m) is then determined from the temperature dependence of the CMC (via the van 't Hoff equation), and the entropy (ΔS°m) can be subsequently calculated. researchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
Dodecyltrimethylammonium-d25 (bromide) -
Dodecyltrimethylammonium bromide DTAB
Dodecylethyldimethylammonium bromide -
Triton X-100 -
Sodium Dodecylsulfate SDS
Ethylene Glycol -

Future Research Directions and Emerging Methodologies

Development of Advanced Deuteration Techniques

The synthesis of specifically deuterated molecules like Dodecyltrimethylammonium-d25 (bromide) is fundamental to its application in advanced research. While methods exist, future efforts are directed towards more efficient, selective, and scalable deuteration processes.

Current strategies for producing perdeuterated surfactants often involve multi-step syntheses starting from deuterated precursors. portico.orgsine2020.eu For instance, the synthesis of deuterated dodecyltrimethylammonium (B156365) bromide would typically start with a perdeuterated dodecyl alcohol (d25-n-dodecanol). This precursor can be produced by the reduction of a deuterated fatty acid, such as d23-n-dodecanoic acid, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). acs.org The d25-n-dodecanol can then be converted to the corresponding bromide and subsequently reacted with trimethylamine (B31210) to yield the final quaternary ammonium (B1175870) salt. wikipedia.org

Emerging research focuses on more direct and efficient methods, such as late-stage hydrogen-deuterium exchange (H/D exchange) reactions. sine2020.eunih.gov These techniques aim to replace hydrogen with deuterium (B1214612) on a pre-existing molecular scaffold. Catalytic methods using transition metals like palladium, ruthenium, or rhodium are being explored to facilitate H/D exchange on alkyl chains and aromatic rings. researchgate.netdeloitte.comnih.gov For a molecule like Dodecyltrimethylammonium-d25 (bromide), this could involve developing catalysts that can efficiently activate the C-H bonds of the dodecyl chain and methyl groups for exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). deloitte.comnih.gov Superelectrophile catalysis is another promising avenue for the perdeuteration of various organic molecules, including those with functional groups that might be sensitive to other methods. ntnu.no

The development of these advanced deuteration techniques will not only make Dodecyltrimethylammonium-d25 (bromide) more accessible but also enable the synthesis of selectively deuterated isotopologues. This will allow researchers to highlight or mask specific parts of the surfactant molecule in techniques like NMR and neutron scattering, providing even more detailed structural and dynamic information.

Integration of Multi-Scale Modeling and Experimental Approaches

The complex self-assembly and interfacial behavior of surfactants are often challenging to study using experiments alone. Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful complementary tool. The future in this area lies in the tighter integration of multi-scale modeling with experimental data, especially for deuterated systems like Dodecyltrimethylammonium-d25 (bromide). ectstar.eunih.govcecam.orgnih.gov

All-atom (AA) MD simulations can provide detailed insights into the structure and dynamics of surfactant micelles and their interactions with other molecules. rsc.orgelifesciences.org For instance, simulations of DTAB have been used to investigate micelle shape, water penetration into the micellar core, and the binding of molecules. rsc.orgresearchgate.net However, AA simulations are computationally expensive and limited in the time and length scales they can probe.

To overcome these limitations, coarse-grained (CG) models are increasingly being employed. nih.govcecam.orgcore.ac.uknih.gov In CG models, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. core.ac.uknih.gov The parameters for these CG models are often derived from and validated against AA simulations and experimental data. cecam.org

The integration of these modeling techniques with experimental methods like Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) is a key future direction. researchgate.netnsrrc.org.tw By using a Bayesian/maximum entropy approach, for example, conformational ensembles from MD simulations can be refined to be consistent with scattering data. researchgate.netnsrrc.org.tw The use of Dodecyltrimethylammonium-d25 (bromide) is particularly advantageous here, as the known scattering length density of the deuterated components provides strong constraints for the models. This integrated approach allows for the validation of simulation force fields and provides a more complete and accurate picture of surfactant behavior from the molecular to the mesoscopic scale.

Exploration of Novel Interfacial and Biomimetic Systems

Dodecyltrimethylammonium-d25 (bromide) is an ideal probe for studying interfacial phenomena and for building and characterizing novel biomimetic systems. Future research will likely see its increased use in understanding complex biological interfaces and in the design of new functional materials.

One major area of exploration is the interaction of surfactants with lipid bilayers, which serve as models for cell membranes. nih.gov The use of deuterated surfactants in combination with techniques like neutron reflectometry allows for the detailed characterization of how these molecules adsorb to and penetrate lipid monolayers and bilayers. nsrrc.org.twnih.govumn.edu For example, studies on the interaction of DTAB with phosphatidylcholine bilayers have shown that the nature of the counterion can significantly affect the interaction. nsrrc.org.tw By using Dodecyltrimethylammonium-d25 (bromide) and selectively deuterated lipids, researchers can precisely determine the location and orientation of the surfactant within the membrane, providing insights into mechanisms of membrane disruption and the formation of complex lipid-surfactant structures. nih.govmdpi.comiitd.ac.in

The study of surfactant behavior at the air-water interface is another area where Dodecyltrimethylammonium-d25 (bromide) will be invaluable. Neutron reflectometry studies can provide detailed information about the structure of the adsorbed surfactant layer, including its thickness, density, and the extent of water penetration. nsrrc.org.tw

Furthermore, the ability to create complex, multi-component micelles with controlled composition is a growing area of interest. For instance, mixed micelles of cationic and non-ionic or zwitterionic surfactants can exhibit unique properties. The use of deuterated components, such as Dodecyltrimethylammonium-d25 (bromide), in SANS experiments allows for the determination of the composition and structure of these mixed aggregates. researchgate.netresearchgate.net This knowledge is crucial for designing novel drug delivery systems, where the surfactant micelles can encapsulate and transport therapeutic agents. mdpi.com

Applications in Neutron Science and Advanced Spectroscopic Probes

The primary driver for the synthesis of Dodecyltrimethylammonium-d25 (bromide) is its application in neutron scattering techniques. sine2020.eunih.gov The large difference in the neutron scattering length of hydrogen and deuterium allows for the use of contrast variation methods in SANS and neutron reflectometry. nsrrc.org.twnih.govwikipedia.org

In a SANS experiment, by preparing solutions in different mixtures of H₂O and D₂O, the scattering contrast between the solvent and different components of a system can be systematically varied. nih.gov When using Dodecyltrimethylammonium-d25 (bromide), it is possible to "contrast match" the surfactant to the solvent, effectively making it invisible to neutrons. nih.govnih.gov This allows for the unambiguous determination of the structure and location of other, non-deuterated components within a complex assembly, such as a solubilized protein or a dye molecule within a micelle. nih.govnih.gov

Future applications will continue to exploit this powerful technique to study increasingly complex systems. For example, in studies of membrane proteins solubilized by detergents, using deuterated surfactants like Dodecyltrimethylammonium-d25 (bromide) is crucial for subtracting the large scattering signal from the detergent micelles, allowing for the characterization of the protein structure. nih.gov

Beyond SANS and neutron reflectometry, Dodecyltrimethylammonium-d25 (bromide) can be used in other advanced spectroscopic techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of proton signals from the deuterated surfactant simplifies the spectra of complex mixtures, allowing for the clearer observation of other components. Quasielastic Neutron Scattering (QENS) can be used to probe the dynamics of surfactant molecules, and deuteration can help to separate the different motional contributions within the system.

The following table summarizes the neutron scattering lengths of relevant elements, highlighting the basis for contrast variation techniques.

ElementCoherent Scattering Length (fm)
¹H-3.74
²H (D)6.67
C6.65
N9.36
O5.80
Br6.77
Data sourced from publicly available neutron scattering length tables.

Design of Functionally Tunable Surfactant Systems Based on Deuteration

Looking ahead, a significant research direction is the design of "smart" or functionally tunable surfactant systems where deuteration is not just a probe but an active design element. nih.govnih.gov The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect (KIE). portico.orgumn.edu The C-D bond is stronger and has a lower zero-point energy than the C-H bond, which can lead to slower reaction rates for reactions involving the cleavage of this bond. portico.orgnih.gov

While the KIE is most famously exploited in pharmaceutical research to slow down drug metabolism, umn.edu it can also influence the subtle intermolecular interactions that govern surfactant self-assembly. For example, the strength of hydrogen bonding and van der Waals interactions can be slightly modified by deuteration, which could potentially lead to changes in the critical micelle concentration (CMC), aggregation number, and micelle shape.

Future research could systematically investigate these isotopic effects on surfactant phase behavior. By strategically placing deuterium at different positions within the surfactant molecule (e.g., on the headgroup vs. the tail), it may be possible to fine-tune its properties. For instance, selective deuteration could be used to alter the packing of surfactant molecules at an interface, thereby modifying the interfacial tension.

The combination of insights from multi-scale modeling and detailed experimental characterization using deuterated surfactants will enable a more rational design of surfactant systems for specific applications. elifesciences.org This could include the development of more effective emulsifiers, foaming agents, or delivery vehicles for drugs and other active ingredients. The ability to control surfactant behavior through isotopic substitution represents a novel and subtle approach to materials design. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.